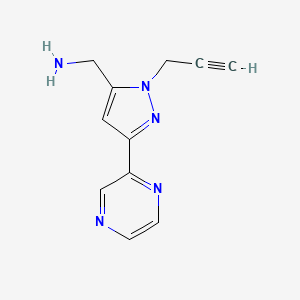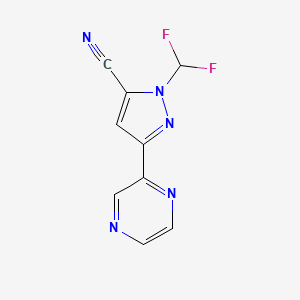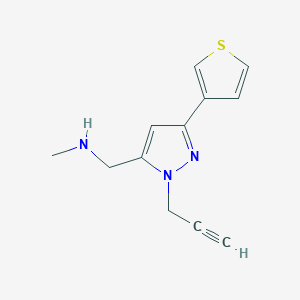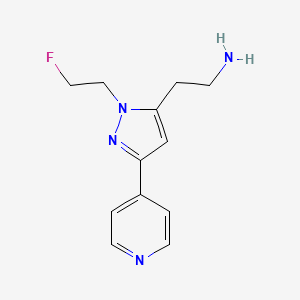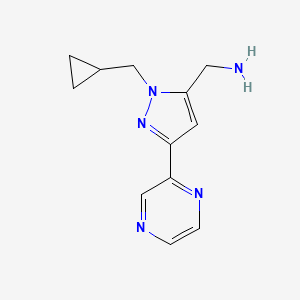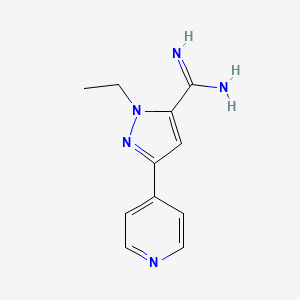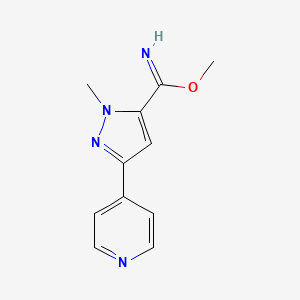
1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
“1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid” is a chemical compound that contains a thiophene ring. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Molecules with the thiophene ring system exhibit many pharmacological properties .Chemical Reactions Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of chitosan Schiff bases derived from heteroaryl pyrazole derivatives, including compounds related to the chemical structure of interest. These Schiff bases have shown activity against a variety of gram-negative and gram-positive bacteria, as well as fungi, highlighting their potential as antimicrobial agents. The study emphasizes the importance of the Schiff base moiety in determining antimicrobial efficacy, with specific structural variations impacting biological activity. This suggests that derivatives of 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid could be explored for their antimicrobial properties, particularly in the development of new therapeutic agents against resistant microbial strains (Hamed et al., 2020).
Antidepressant Activity
Another study investigated the synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and evaluated their antidepressant activity. The compounds showed significant reductions in immobility time in both force swimming and tail suspension tests, suggesting potential antidepressant effects. This study indicates that structural analogs of 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid could be explored for their antidepressant properties, contributing to the development of new therapeutic options for depression (Mathew et al., 2014).
Synthesis and Characterization
The synthesis and characterization of novel compounds derived from pyrazole-carboxylic acids, including those structurally related to the chemical of interest, have been extensively studied. These studies provide detailed insights into the chemical properties, synthesis pathways, and potential applications of these compounds in various scientific fields. The research emphasizes the versatility of pyrazole derivatives in chemical synthesis and their potential utility in developing new materials and molecules with specific properties (Şener et al., 2002).
Antitumor Agents
Derivatives of 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid have also been explored for their potential as antitumor agents. A study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This suggests that pyrazole-based compounds, through structural modification and incorporation of various functional groups, could serve as a basis for the development of new anticancer drugs (Gomha et al., 2016).
Mécanisme D'action
While the specific mechanism of action for “1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid” is not mentioned in the search results, thiophene-based analogs have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Orientations Futures
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that the study and development of thiophene derivatives, including “1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid”, may continue to be a significant area of research in the future.
Propriétés
IUPAC Name |
2-(cyclopropylmethyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-12(16)10-6-9(11-2-1-5-17-11)13-14(10)7-8-3-4-8/h1-2,5-6,8H,3-4,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQIGOUTBAFEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



